molecular formula C40H50N4O6S2 B10762588 2,3-dihydroxybutanedioic acid;N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine

2,3-dihydroxybutanedioic acid;N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine

Cat. No.: B10762588
M. Wt: 747.0 g/mol
InChI Key: AJZJIYUOOJLBAU-UHFFFAOYSA-N
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Description

2,3-dihydroxybutanedioic acid;N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydroxybutanedioic acid;N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine typically involves multiple steps:

    Synthesis of 2,3-dihydroxybutanedioic acid: This can be achieved through the oxidation of maleic acid or fumaric acid using potassium permanganate or hydrogen peroxide under acidic conditions.

    Synthesis of N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine: This involves the alkylation of phenothiazine with 3-chloropropan-1-amine in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic processes to enhance yield and purity. The specific conditions would depend on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenothiazine moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the tartaric acid portion, potentially converting them to hydroxyl groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds. Its unique structure allows for selective interactions with other molecules, making it valuable in catalysis and synthesis.

Biology

In biological research, the compound’s phenothiazine derivative is of interest due to its potential as an antipsychotic agent. It can interact with various neurotransmitter receptors, influencing brain chemistry and behavior.

Medicine

Medically, the compound may be explored for its potential therapeutic effects, particularly in the treatment of psychiatric disorders. Its ability to modulate neurotransmitter activity makes it a candidate for drug development.

Industry

Industrially, the compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its diverse reactivity and functional groups make it a versatile building block for various applications.

Mechanism of Action

The mechanism of action of 2,3-dihydroxybutanedioic acid;N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine involves its interaction with molecular targets such as neurotransmitter receptors. The phenothiazine moiety can bind to dopamine and serotonin receptors, altering their activity and leading to changes in neurotransmission. This can result in therapeutic effects in the treatment of psychiatric disorders.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.

    Tartaric acid: A simpler form of the dihydroxybutanedioic acid component, used in food and pharmaceuticals.

Uniqueness

The uniqueness of 2,3-dihydroxybutanedioic acid;N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine lies in its combination of a chiral acid and a phenothiazine derivative. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.

By combining the properties of tartaric acid and phenothiazine, this compound offers unique advantages in terms of reactivity, selectivity, and potential therapeutic effects, distinguishing it from other similar compounds.

Properties

IUPAC Name

2,3-dihydroxybutanedioic acid;N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H22N2S.C4H6O6/c2*1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)21-18-11-7-5-9-16(18)20;5-1(3(7)8)2(6)4(9)10/h2*4-11,14H,12-13H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZJIYUOOJLBAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H50N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

747.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4330-99-8
Record name Alimemazine tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.154
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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